4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine
Overview
Description
4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine is a chemical compound with the CAS Number: 19786-56-2 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 4-hydrazineyl-5-methyl-7H-7lambda3-thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine consists of a total of 21 bonds. There are 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 1 Thiophene, and 1 Pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine include a molecular weight of 181.24 . The compound should be stored at a temperature of 28 C .Scientific Research Applications
Chemical Properties
“4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” is a chemical compound with the CAS Number: 19786-56-2 . It has a molecular weight of 180.23 . The IUPAC name for this compound is 4-hydrazino-5-methylthieno[2,3-d]pyrimidine .
Synthesis
The synthesis of “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” involves an initial treatment of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formic acid, which is then chlorinated with thionyl chloride and hydrazinated with hydrazine hydrate .
Antimicrobial Activity
“4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” has been found to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Anticancer Activity
Some compounds similar to “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine”, such as pyrimido[5,4-e][1,2,4]triazines, have been found to have anticancer activity . This suggests that “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” could also have potential anticancer properties.
Role in the Synthesis of Other Compounds
“4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” can be used in the synthesis of other compounds. For example, it can react with formic acid, acetic anhydrate, benzaldehyde, p-hydroxybenzaldehyde, p-toluayldehyde, p-nitrobenzaldehyde and p-chlorobenzaldehyde to give thienotriazolopyrimidines and thienopyrimidines .
Potential Analgesic Activity
Compounds linked to a pyrimidine ring, such as thienopyrimidine, play an important role as potent analgesics . This suggests that “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” could potentially be used in the development of new analgesic drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
This could result in alterations in cell cycle progression and other cellular processes .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways related to cell cycle regulation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines, suggesting potential anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine . .
properties
IUPAC Name |
(5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-2-12-7-5(4)6(11-8)9-3-10-7/h2-3H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRWDRZDFILWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380593 | |
Record name | 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19786-56-2 | |
Record name | 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19786-56-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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